A Technical Guide to the Chemical Properties and Applications of tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate
A Technical Guide to the Chemical Properties and Applications of tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with the pyrazole scaffold being a particularly privileged structure. Pyrazole derivatives are integral to numerous FDA-approved drugs, demonstrating a vast range of biological activities.[1][2] Within this class, tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate (CAS: 578008-32-9) emerges as a crucial synthetic intermediate. Its unique trifunctional nature—a reactive pyrazole core, a nucleophilic amino group, and a strategically placed, acid-labile tert-butyloxycarbonyl (Boc) protecting group—makes it an exceptionally versatile building block for constructing complex molecular architectures.
This guide provides an in-depth examination of the chemical properties, synthesis, reactivity, and analytical characterization of this compound. It is designed to equip researchers and drug development professionals with the technical insights necessary to effectively utilize this molecule in their synthetic endeavors. We will move beyond simple data presentation to explore the causality behind experimental choices and protocols, ensuring a trustworthy and authoritative resource.
Molecular Structure and Physicochemical Properties
Structural Elucidation
The structure of tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate features a 5-membered pyrazole ring. A methyl group is substituted at the C5 position, and an amino group is at the C3 position. The critical feature for its synthetic utility is the Boc group attached to the N1 position of the pyrazole ring. This protection prevents the ring nitrogen from participating in undesired side reactions and helps direct reactivity towards the exocyclic 3-amino group.[3]
Core Physicochemical Data
The fundamental properties of the molecule are summarized below, providing a quick reference for experimental design.
| Property | Value | Source |
| IUPAC Name | tert-butyl 3-amino-5-methylpyrazole-1-carboxylate | [4] |
| CAS Number | 578008-32-9 | [4] |
| Molecular Formula | C₉H₁₅N₃O₂ | [4][5] |
| Molecular Weight | 197.23 g/mol | [4][5] |
| Exact Mass | 197.116426730 Da | [4] |
| Appearance | Off-white to white solid (typical) | Vendor Data |
| Hydrogen Bond Donor Count | 1 (from -NH₂) | [4] |
| Hydrogen Bond Acceptor Count | 3 (from N, C=O) | [4] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of the compound. The expected data are as follows:
Table 1: Predicted ¹H and ¹³C NMR Spectral Data (CDCl₃)
| Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Description |
|---|---|---|---|---|
| ¹H NMR | -C(CH ₃)₃ | ~1.55 | Singlet (s) | 9 protons of the tert-butyl group. |
| -CH ₃ | ~2.20 | Singlet (s) | 3 protons of the methyl group at C5. | |
| -NH ₂ | ~3.80 | Broad Singlet (br s) | 2 protons of the amino group at C3. | |
| Pyrazole-H | ~5.80 | Singlet (s) | 1 proton of the pyrazole ring at C4. | |
| ¹³C NMR | -C (CH₃)₃ | ~28.2 | Quartet | 3 carbons of the tert-butyl methyls. |
| -C H₃ | ~12.0 | Quartet | 1 carbon of the C5-methyl group. | |
| -C (CH₃)₃ | ~82.5 | Singlet | 1 quaternary carbon of the tert-butyl group. | |
| Pyrazole-C 4 | ~95.0 | Doublet | 1 methine carbon of the pyrazole ring. | |
| C =O | ~148.5 | Singlet | 1 carbonyl carbon of the Boc group. | |
| Pyrazole-C 5 | ~149.0 | Singlet | 1 quaternary carbon of the pyrazole ring. | |
| Pyrazole-C 3 | ~155.0 | Singlet | 1 quaternary carbon of the pyrazole ring. |
Note: Predicted shifts are based on analogous structures found in the literature. Actual values may vary.[1][2]
Table 2: Key Infrared (IR) Spectroscopy Peaks
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3400-3200 | Strong, Broad | N-H Stretch | Primary Amine (-NH₂) |
| 2980-2940 | Medium-Strong | C-H Stretch | sp³ C-H (tert-butyl, methyl) |
| ~1735 | Strong | C=O Stretch | Carbonyl (Boc group) |
| ~1620 | Medium | N-H Bend | Primary Amine (-NH₂) |
| ~1580 | Medium | C=N Stretch | Pyrazole Ring |
Synthesis and Reactivity
General Synthetic Strategy
The synthesis of N-protected aminopyrazoles is a well-established process in organic chemistry. The most common and efficient pathway involves two key stages:
-
Pyrazole Ring Formation: Condensation of a β-ketonitrile with hydrazine hydrate to form the 3-aminopyrazole core.[6]
-
Selective N-Protection: Introduction of the Boc group onto the N1 position of the pyrazole ring using di-tert-butyl dicarbonate (Boc₂O).[3]
The choice to protect the ring nitrogen is strategic; it deactivates the ring towards electrophilic attack and prevents it from competing with the exocyclic amino group in subsequent nucleophilic reactions, thus ensuring regioselectivity.[3]
Detailed Synthesis Protocol: tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate
This protocol describes a reliable method for the selective N1-Boc protection of 3-amino-5-methylpyrazole.
Reagents and Materials:
-
3-amino-5-methylpyrazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 3-amino-5-methylpyrazole (1.0 eq) in anhydrous DCM, add DMAP (1.1 eq). The use of DMAP is crucial as it acts as a nucleophilic catalyst to activate the Boc anhydride.
-
Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Add a solution of Boc₂O (1.1 eq) in DCM dropwise over 15 minutes. Maintaining a low temperature controls the exothermicity of the reaction.
-
Reaction Progression: Allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any acidic byproducts and destroy excess Boc₂O.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate as a solid.[7]
Reactivity Profile
The synthetic value of this compound lies in the orthogonal reactivity of its functional groups.
-
The N-Boc Protecting Group: The Boc group is exceptionally stable to basic, oxidative, and many nucleophilic conditions.[8] Its primary role is to be a temporary shield. It is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM, to regenerate the free N-H of the pyrazole ring.[8][9] This acid-lability allows for selective deprotection without disturbing other acid-sensitive groups if designed carefully.
-
The 3-Amino Group: With the ring nitrogen protected, the 3-amino group becomes the primary site for nucleophilic attack. It can readily undergo a variety of transformations, including:
-
Acylation/Amidation: Reaction with acid chlorides or activated carboxylic acids to form amides.
-
Sulfonamidation: Reaction with sulfonyl chlorides in the presence of a base to yield sulfonamides.[2]
-
Reductive Amination: Condensation with aldehydes or ketones to form an imine, followed by reduction to yield a secondary amine.[10]
-
Buchwald-Hartwig Amination: Coupling with aryl halides to form N-aryl pyrazoles.
-
Workflow for Synthesis and Functionalization
The following diagram illustrates the logical flow from the starting aminopyrazole to a functionalized derivative, highlighting the pivotal role of the title compound.
Caption: Synthetic and functionalization workflow.
Analytical Characterization Workflow
Ensuring the identity and purity of the synthesized compound is paramount. A self-validating analytical workflow confirms the successful outcome of the synthesis protocol.
Caption: Analytical validation workflow.
Protocol: Spectroscopic Analysis
-
NMR Sample Preparation: Dissolve ~5-10 mg of the purified solid in ~0.6 mL of deuterated chloroform (CDCl₃). Transfer to an NMR tube.
-
NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra. The presence of singlets for the tert-butyl, methyl, and pyrazole C4-H protons, along with the correct integration, provides strong evidence for the structure.[1]
-
IR Sample Preparation: Prepare a sample for Attenuated Total Reflectance (ATR) IR spectroscopy by placing a small amount of the solid directly on the crystal.
-
IR Data Acquisition: Acquire the spectrum. Confirm the presence of the N-H stretches and the strong C=O stretch from the Boc group.[11]
-
Mass Spectrometry: Analyze a dilute solution of the compound via High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass, validating the molecular formula.[4]
Applications in Drug Discovery
tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate is not an active pharmaceutical ingredient (API) itself but a critical precursor. Its value lies in providing a protected pyrazole core that can be elaborated into more complex target molecules.
Caption: Role as a versatile building block in synthesis.
By functionalizing the 3-amino group and potentially deprotecting the N1 position for further reactions, medicinal chemists can rapidly generate libraries of novel compounds for screening against various biological targets.
Safety and Handling
Proper handling is essential due to the compound's potential hazards.
Table 3: GHS Hazard Identification
| Hazard Code | Class | Description |
|---|---|---|
| H302 | Acute Toxicity, Oral (Cat. 4) | Harmful if swallowed.[4] |
| H315 | Skin Corrosion/Irritation (Cat. 2) | Causes skin irritation.[4] |
| H319 | Serious Eye Damage/Irritation (Cat. 2A) | Causes serious eye irritation.[4] |
| H335 | STOT SE (Cat. 3) | May cause respiratory irritation.[4] |
Recommended Handling Procedures:
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[12][13]
-
Handling: Avoid creating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[13][14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate is a high-value molecular tool for chemical synthesis. Its properties are defined by the interplay between the stable, yet readily cleavable, N-Boc group and the nucleophilic 3-amino substituent. This structural arrangement provides a robust platform for the regioselective synthesis of complex pyrazole-containing molecules. A thorough understanding of its synthesis, reactivity, and analytical profile, as detailed in this guide, empowers researchers to leverage its full potential in the rational design and development of novel chemical entities for pharmaceutical and other applications.
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